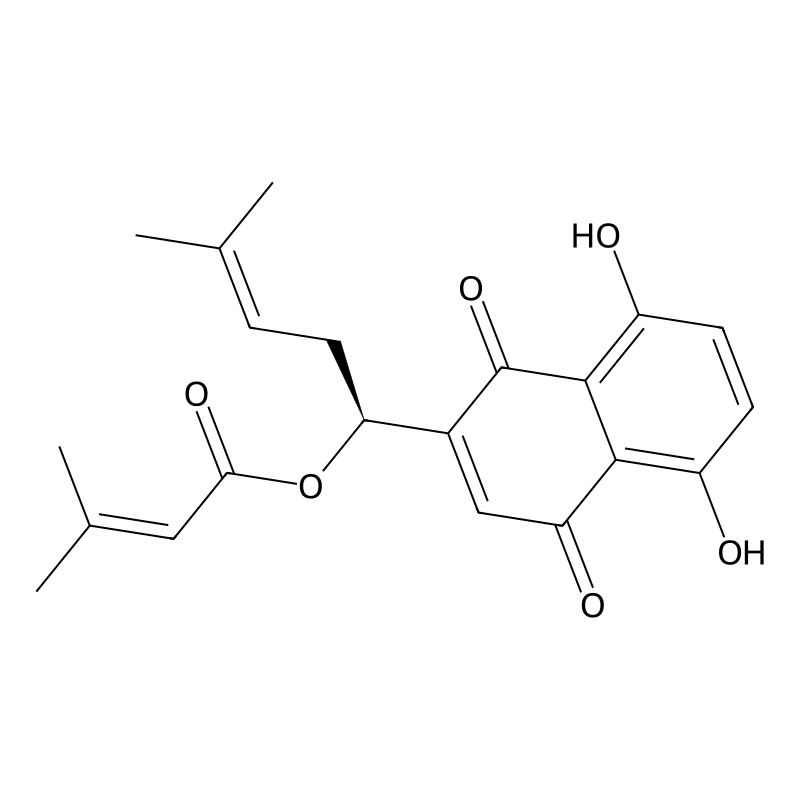A,

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Biological Activities
AB-DMA has been investigated for its potential antioxidant, anti-inflammatory, and anti-cancer properties. Studies suggest that it may:
- Scavenge free radicals: AB-DMA exhibits free radical scavenging activity, which could potentially protect cells from oxidative damage linked to various diseases [].
- Suppress inflammation: Research indicates that AB-DMA may suppress the production of inflammatory mediators, suggesting its potential role in managing inflammatory conditions [].
- Induce cancer cell death: Studies have shown that AB-DMA may induce apoptosis (programmed cell death) in cancer cells, raising possibilities for its application in cancer treatment [].
Compound "A" is a chemical entity that exhibits diverse properties and applications across various fields, particularly in pharmacology and materials science. Its molecular structure contributes to its unique characteristics, making it a subject of extensive research. The compound is known for its potential therapeutic benefits, which stem from its biological activity and interactions with biological systems.
- Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile, which can significantly alter the compound's properties.
- Redox Reactions: Compound "A" can undergo oxidation and reduction processes, impacting its reactivity and stability.
- Condensation Reactions: These reactions lead to the formation of larger molecules through the combination of smaller units, often releasing water as a byproduct.
The specific pathways and mechanisms depend on the functional groups present in compound "A" and the conditions under which reactions occur.
The biological activity of compound "A" has been extensively studied. It is known to exhibit various pharmacological effects, including:
- Antimicrobial Activity: Compound "A" demonstrates efficacy against a range of pathogens, making it a candidate for antibiotic development.
- Anti-inflammatory Effects: It can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties: Research indicates that compound "A" may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
These activities are often dose-dependent and vary based on the biological context.
Several methods have been developed for synthesizing compound "A," including:
- Total Synthesis: This approach involves constructing the entire molecular framework from simpler organic compounds. It allows for the introduction of specific functional groups that enhance biological activity.
- Semi-synthesis: This method modifies naturally occurring precursors to produce compound "A," often improving yield and purity.
- Biotechnological Approaches: Utilizing microbial fermentation or enzymatic processes can yield compound "A" with high specificity and efficiency.
Each method has its advantages and challenges regarding scalability, cost, and environmental impact.
Compound "A" finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating infections and cancers.
- Materials Science: Compound "A" can be used in developing bioactive coatings for implants or drug delivery systems due to its biocompatibility.
- Agriculture: Its antimicrobial properties make it suitable for developing natural pesticides or fungicides.
Studies examining the interactions of compound "A" with other molecules are crucial for understanding its mechanism of action. These studies often involve:
- Molecular Docking: This computational method predicts how compound "A" binds to specific biological targets, aiding in drug design.
- In Vitro Assays: Laboratory tests assess how compound "A" interacts with cells or tissues, providing insights into its pharmacodynamics and pharmacokinetics.
- Toxicology Studies: Evaluating the safety profile of compound "A is essential for its development as a therapeutic agent.
Compound "A" shares similarities with several other compounds in terms of structure and biological activity. Here are some notable comparisons:
| Compound | Key Features | Unique Attributes |
|---|---|---|
| Compound B | Antimicrobial properties | Higher potency against specific pathogens |
| Compound C | Anti-inflammatory effects | Better solubility in biological fluids |
| Compound D | Anticancer activity | Unique mechanism targeting specific cancer pathways |
While these compounds exhibit overlapping activities, compound "A" stands out due to its broad spectrum of action and versatility in applications.
Tylophorinicine was first isolated from Tylophora indica, a perennial climbing plant indigenous to India, Bangladesh, and Sri Lanka. The plant has been used in Ayurvedic medicine since the 19th century for treating asthma, bronchitis, and rheumatism . Systematic phytochemical studies in the 1970s identified tylophorinicine alongside related alkaloids like tylophorine and tylophorinidine . Its structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry, confirming its phenanthroindolizidine backbone .
Chemical Classification and Nomenclature
Tylophorinicine belongs to the phenanthroindolizidine alkaloid class, characterized by a phenanthrene ring fused to an indolizidine moiety.
| Property | Value |
|---|---|
| IUPAC Name | (13aS,14R)-2,3,6,7-Tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol |
| Molecular Formula | C₂₄H₂₇NO₅ |
| Molecular Weight | 409.48 g/mol |
| CAS Registry Number | 87302-57-6 |
| Key Functional Groups | Methoxy (–OCH₃), hydroxyl (–OH) |
The stereochemistry at C-13a (S) and C-14 (R) is critical for its bioactivity .
Significance in Chemical Research
Tylophorinicine is a lead compound for drug discovery due to its:
- Multitarget mechanisms: Inhibits Aurora-A/B kinases (IC₅₀ = 0.6–1.3 μM) and downregulates cyclin A2, inducing G₁ cell cycle arrest .
- Broad-spectrum antiviral activity: Binds to viral RNA (e.g., SARS-CoV-2, TMV), disrupting replication .
- Low CNS toxicity: Unlike tylophorine analogs, it does not cause neurotoxicity at therapeutic doses .
Literature Review of Previous Studies
Anti-Cancer Activity
- In vitro cytotoxicity: IC₅₀ values of 6.45 μM (MCF-7), 4.77 μM (HepG2), and 20.08 μM (HCT-116) .
- Mechanistic insights: Suppresses NF-κB and PI3K/Akt pathways, reducing tumor proliferation .
Anti-Inflammatory Effects
- Inhibits TNF-α production in RAW 264.7 macrophages (IC₅₀ = 35 μM) and promotes Foxp3⁺ Treg cell differentiation .
Antiviral Properties
- Reduces SARS-CoV-2 viral load by 80% at 10 μM in Vero E6 cells via RNA-intercalation .








